molecular formula C18H15N3OS3 B2916543 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide CAS No. 361482-16-8

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide

Cat. No. B2916543
CAS RN: 361482-16-8
M. Wt: 385.52
InChI Key: OFLTXBINDSLEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide” is a chemical compound with the molecular formula C18H15N3OS2 . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The solid is gathered and crystallized from ethanol, yielding 2.54 g (97%), mp: 230–232 °C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3087 cm−1 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). Its 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). Its 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .


Physical And Chemical Properties Analysis

The compound is a solid and was crystallized from ethanol. It has a melting point of 230–232 °C . The molecular formula is C18H15N3OS2 and it has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da .

Scientific Research Applications

Anticancer Research

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide and its derivatives have shown potential in anticancer research. These compounds have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. For instance, a study focused on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited promising anticancer activity, comparable to standard drugs like Adriamycin (Tiwari et al., 2017). Another research synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial Agents

Compounds derived from this compound have also been investigated for their antimicrobial properties. A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which exhibited pronounced antibacterial activity, particularly against Gram-positive strains (Bikobo et al., 2017).

Other Applications

These compounds have also been explored for various other applications, including their role in supramolecular gelators, potential as corrosion inhibitors, and electrophysiological activity. For instance, N-(thiazol-2-yl)benzamide derivatives have been studied for their gelation behavior and the role of methyl functionality in such processes (Yadav & Ballabh, 2020). In the field of corrosion science, benzothiazole derivatives have been synthesized and tested for their corrosion inhibiting effect against steel in acidic solutions (Hu et al., 2016).

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS3/c1-11-19-16-14(24-11)8-7-13-17(16)25-18(20-13)21-15(22)9-10-23-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLTXBINDSLEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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